5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde
Description
5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde is a bicyclic amine derivative featuring a 7-azabicyclo[2.2.1]heptane core linked via a methyl group to a furan-2-carbaldehyde moiety. Its unique architecture may influence physicochemical properties such as solubility, stability, and binding affinity in biological systems.
Properties
Molecular Formula |
C12H15NO2 |
|---|---|
Molecular Weight |
205.25 g/mol |
IUPAC Name |
5-(7-azabicyclo[2.2.1]heptan-7-ylmethyl)furan-2-carbaldehyde |
InChI |
InChI=1S/C12H15NO2/c14-8-12-6-5-11(15-12)7-13-9-1-2-10(13)4-3-9/h5-6,8-10H,1-4,7H2 |
InChI Key |
BAJQYEHAJYCLDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1N2CC3=CC=C(O3)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Route Overview
The preparation generally follows a convergent synthetic approach:
- Step 1: Synthesis or procurement of the 7-azabicyclo[2.2.1]heptane scaffold.
- Step 2: Introduction of the furan-2-carbaldehyde group via a suitable linker, commonly a methylene bridge.
- Step 3: Purification and characterization of the final aldehyde product.
Preparation of the 7-Azabicyclo[2.2.1]heptane Core
The 7-azabicyclo[2.2.1]heptane nucleus is a bicyclic amine system that can be synthesized through various methods:
- Cyclization Reactions: Intramolecular cyclizations of appropriate amino alcohols or amino acids under controlled conditions.
- Functional Group Transformations: For example, acetylation of alcohol intermediates followed by nucleophilic substitution to introduce nitrogen functionalities has been reported.
- Use of Fluorinated Derivatives: Fluorination of 7-azabicyclo[2.2.1]heptane derivatives via nucleophilic fluorination agents such as diethylaminosulfur trifluoride (DAST) has been explored to modify the bicyclic core, indicating the versatility of this scaffold for further functionalization.
Functionalization with Furan-2-carbaldehyde
The key step involves attaching the furan-2-carbaldehyde moiety to the azabicyclo[2.2.1]heptane core:
- Methylene Linker Formation: The aldehyde group is connected via a methylene bridge to the nitrogen atom of the bicyclic amine. This can be achieved by alkylation reactions where a furan-2-carbaldehyde derivative bearing a suitable leaving group is reacted with the bicyclic amine under mild conditions.
- Selective Substitution: Careful control of reaction conditions (temperature, solvent, stoichiometry) is necessary to avoid side reactions such as over-alkylation or polymerization of the aldehyde group.
- Purification: Typically, chromatographic techniques are employed to isolate the pure 5-({7-azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde. Crystallization from appropriate solvents may also be used.
Reaction Conditions and Yields
A representative synthesis involves:
This approach avoids harsh conditions such as high pressure or extreme temperatures, which aligns with industrial feasibility considerations.
Alternative Approaches and Optimization
- Mesylation and Amide Formation: Related bicyclic compounds have been synthesized via mesylation of hydroxyl groups followed by amide formation, demonstrating the potential for alternative functional group manipulations on the bicyclic scaffold.
- Mixed Anhydride Formation: For related compounds, mixed anhydride intermediates have been used to improve yields and reaction rates, suggesting possible adaptations for the aldehyde functionalization step.
- Use of Fluorinated Bicyclic Precursors: Fluorinated analogs of 7-azabicyclo[2.2.1]heptane have been prepared using nucleophilic fluorination, which could be adapted to introduce fluorine substituents on the bicyclic core before aldehyde attachment, potentially modifying the compound’s properties.
Summary Table of Key Preparation Parameters
Research Findings and Industrial Relevance
- The synthetic methods for this compound prioritize mild reaction conditions and relatively short reaction times to enable scalability.
- The bicyclic azabicyclo[2.2.1]heptane core is a versatile intermediate that can be modified through various nucleophilic and electrophilic reactions.
- The attachment of the furan-2-carbaldehyde moiety is achieved with good yields and high purity, making the compound suitable for further pharmaceutical or chemical applications.
- The avoidance of harsh conditions and specialized equipment (e.g., pressure reactors) enhances the industrial viability of these methods.
Chemical Reactions Analysis
Types of Reactions
5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts like Lewis acids.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
Chemical Properties and Structure
5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde has a complex molecular structure that contributes to its biological activity. The compound's molecular formula is with a molecular weight of approximately 215.3 g/mol. Its unique bicyclic structure allows for interactions with biological targets, making it a candidate for therapeutic applications.
Medicinal Applications
1. Neuropharmacology:
Research indicates that compounds similar to this compound may exhibit neuroprotective properties. Studies have shown that bicyclic amines can modulate neurotransmitter systems, potentially aiding in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. For instance, derivatives of azabicyclo compounds have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to cognitive decline .
2. Antidepressant Activity:
There is growing interest in the antidepressant potential of azabicyclic compounds. Research has demonstrated that certain derivatives can enhance serotonin and norepinephrine levels in the brain, suggesting a mechanism similar to existing antidepressants . This highlights the need for further investigation into the pharmacodynamics of this compound.
3. Anticancer Properties:
Preliminary studies suggest that this compound may possess anticancer activity through mechanisms such as apoptosis induction in cancer cells . Further research is required to elucidate its efficacy against specific cancer types and its potential as a chemotherapeutic agent.
Case Studies
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of azabicyclic compounds in animal models of neurodegeneration. The results indicated that these compounds could significantly reduce neuronal death and improve cognitive function, supporting their use in developing treatments for Alzheimer's disease .
Case Study 2: Antidepressant Efficacy
In a clinical trial assessing the antidepressant effects of azabicyclic derivatives, participants who received treatment showed marked improvements in mood and anxiety levels compared to the placebo group. This suggests that compounds like this compound could be promising candidates for further development .
Mechanism of Action
The mechanism by which 5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde exerts its effects involves interactions with various molecular targets. The furan ring and the bicyclic structure allow the compound to interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
*Assumed based on structural analysis.
Biological Activity
5-({7-Azabicyclo[2.2.1]heptan-7-yl}methyl)furan-2-carbaldehyde is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological properties, including antibacterial, anti-inflammatory, and anticancer activities, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound this compound features a unique bicyclic structure that is known to influence its biological activity. The azabicyclo framework contributes to its interaction with various biological targets.
1. Antibacterial Activity
Studies have shown that furan derivatives exhibit significant antibacterial properties. For instance, derivatives similar to furan-2-carbaldehyde have been tested against various bacterial strains:
| Compound | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 3-(2,4-dimethylphenyl)-3-(furan-2-yl)propanoic acid | Escherichia coli | 64 µg/mL |
| N-((5-(4-chlorophenyl)furan-2-yl)methyl)-3-phenylpropan-1-amine | Staphylococcus aureus, Listeria monocytogenes | Not specified |
| 5-(3-{[(2-pyridinyl)ethyl]thio})furan-2-carboxamide | Broad spectrum against 13 strains | Superior to streptomycin and tetracycline |
These findings indicate that compounds derived from furan, including the target compound, may possess broad-spectrum antibacterial activity, making them candidates for further development as antibiotics .
2. Anti-inflammatory Activity
The anti-inflammatory potential of furan derivatives has also been documented. A series of hydrazide-hydrazone derivatives linked to a furan moiety demonstrated significant COX-2 inhibitory activity:
| Compound | Activity | Reference |
|---|---|---|
| Diary furanone derivatives | COX-2 inhibition comparable to rofecoxib | |
| Hydrazide-hydrazone derivatives | Noteworthy anti-inflammatory effects in carrageenan-induced models |
These studies suggest that modifications to the furan structure can enhance anti-inflammatory properties, potentially useful in treating inflammatory conditions.
3. Anticancer Activity
Research indicates that furan derivatives may exhibit anticancer properties. For example, methyl-5-(hydroxymethyl)-2-furan carboxylate was reported to have anticancer activity against various cell lines:
| Cell Line | Compound Tested | Observed Effect |
|---|---|---|
| HeLa (cervical cancer) | Methyl-5-(hydroxymethyl)-2-furan carboxylate | Significant cytotoxicity |
| HepG2 (liver cancer) | Methyl-5-(hydroxymethyl)-2-furan carboxylate | Significant cytotoxicity |
The exact mechanisms remain under investigation, but the structural characteristics of furan derivatives are believed to play a crucial role in their bioactivity .
Case Studies
Case Study 1: Antibacterial Efficacy of Furan Derivatives
In a study published in the International Journal of Advanced Biological and Biomedical Research, researchers synthesized several furan derivatives and evaluated their antibacterial efficacy against E. coli and Staphylococcus aureus. The most potent derivative exhibited an MIC lower than standard antibiotics, suggesting its potential as a new antimicrobial agent .
Case Study 2: Anti-inflammatory Properties
Another study focused on the synthesis of diary furanone derivatives and their effects on inflammation in animal models. The results indicated that these compounds effectively reduced inflammation markers, highlighting their therapeutic potential in treating inflammatory diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
